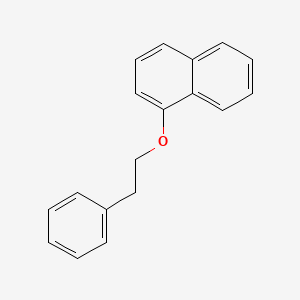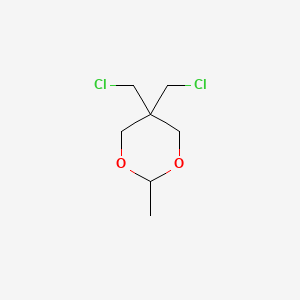
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12Cl2O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane typically involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Hydrochloric acid
Solvent: Water or an organic solvent like dichloromethane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxanes with various functional groups.
Oxidation: Formation of dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dioxane derivatives with reduced functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and interactions.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the dioxane ring, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2-methyl-1,3-dioxane
- 2,3-Pentamethylene-bis-5,5-bis(chloromethyl)-1,3-dioxane
Comparison:
- Reactivity: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane is more reactive than its dimethyl counterpart due to the presence of the methyl group at the 2-position, which can influence the electronic environment of the chloromethyl groups.
- Stability: The presence of different substituents can affect the stability of the compound, with bulkier groups providing steric hindrance and potentially increasing stability.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound makes it particularly suitable for specific synthetic and industrial applications.
Properties
CAS No. |
13727-37-2 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
5,5-bis(chloromethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-6-10-4-7(2-8,3-9)5-11-6/h6H,2-5H2,1H3 |
InChI Key |
DHZPQCFLSSFSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


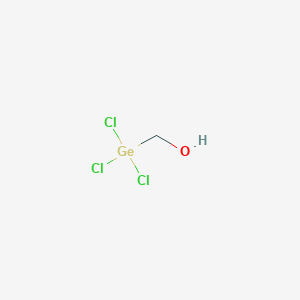
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
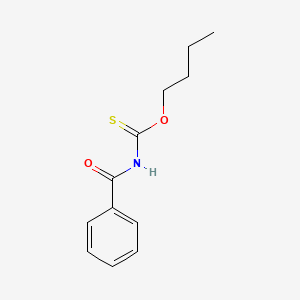
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
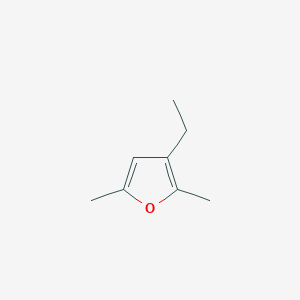
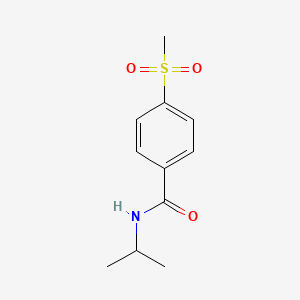

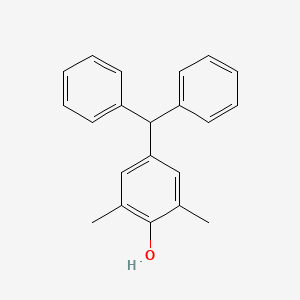
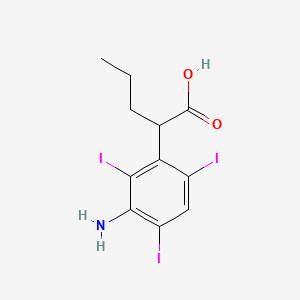
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
